N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}cyclopropanecarboxamide
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Overview
Description
N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}cyclopropanecarboxamide is a synthetic organic compound with the molecular formula C17H14Cl2FNO2 It is characterized by the presence of a cyclopropane carboxamide group attached to a dichlorofluorobenzyl phenyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
The general steps for the synthesis are as follows:
Preparation of the Aryl Halide Intermediate: The starting material, 2,4-dichloro-5-iodophenol, is reacted with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate to form the aryl halide intermediate.
Suzuki–Miyaura Coupling: The aryl halide intermediate is then subjected to Suzuki–Miyaura coupling with cyclopropanecarboxylic acid boronic acid ester in the presence of a palladium catalyst and a base such as potassium phosphate.
Cyclization and Amidation: The resulting product is cyclized and amidated to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{2,4-dichloro-5-[(3-chlorobenzyl)oxy]phenyl}cyclopropanecarboxamide
- N-{2,4-dichloro-5-[(3-methylbenzyl)oxy]phenyl}cyclopropanecarboxamide
- N-{2,4-dichloro-5-[(3-bromobenzyl)oxy]phenyl}cyclopropanecarboxamide
Uniqueness
N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}cyclopropanecarboxamide is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2,4-dichloro-5-[(3-fluorophenyl)methoxy]phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2FNO2/c18-13-7-14(19)16(8-15(13)21-17(22)11-4-5-11)23-9-10-2-1-3-12(20)6-10/h1-3,6-8,11H,4-5,9H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERDQVKMKBPKIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=C(C=C2Cl)Cl)OCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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